9-PAHPA
Overview
Description
Mechanism of Action
Target of Action
It is known that fatty acid esters of hydroxy fatty acids (fahfas), the class to which this compound belongs, have anti-diabetic and anti-inflammatory functions .
Mode of Action
Fahfas, including this compound, are known to interact with biological systems and exert anti-diabetic and anti-inflammatory effects .
Biochemical Pathways
It is known that lipids, including fahfas, play key roles in many cellular processes including signal transduction and energy homeostasis .
Result of Action
It is known that fahfas have anti-diabetic and anti-inflammatory functions .
Biochemical Analysis
Biochemical Properties
It is known that FAHFAs, the class of lipids to which 9-Hexadecanoyloxy-hexadecanoic acid belongs, have anti-diabetic and anti-inflammatory functions . The specific enzymes, proteins, and other biomolecules that 9-Hexadecanoyloxy-hexadecanoic acid interacts with are yet to be identified.
Molecular Mechanism
It is known that the structure and function of FAHFAs are intimately related
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-PAHPA typically involves the esterification of palmitic acid with hydroxy palmitic acid. The reaction is usually carried out under mild conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 60-80°C and stirred for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
9-PAHPA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
9-PAHPA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of FAHFAs and their derivatives.
Biology: Investigated for its role in cellular metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating metabolic disorders such as diabetes and inflammatory diseases.
Industry: Utilized in the development of new lipid-based formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
9-OAHPA (9-oleic acid hydroxy palmitic acid): Another member of the FAHFA family with similar antidiabetic and anti-inflammatory properties.
5-PAHSA (5-palmitic acid hydroxy stearic acid): Known for its beneficial effects on glucose metabolism and inflammation.
12-PAHSA (12-palmitic acid hydroxy stearic acid): Exhibits similar biological activities and is studied for its therapeutic potential.
Uniqueness of 9-PAHPA
This compound stands out due to its specific structural features and unique biological activities. It has been shown to have a more pronounced effect on insulin sensitivity and metabolic regulation compared to other FAHFAs. Additionally, its anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents.
Properties
IUPAC Name |
9-hexadecanoyloxyhexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O4/c1-3-5-7-9-10-11-12-13-14-15-16-21-25-29-32(35)36-30(26-22-18-8-6-4-2)27-23-19-17-20-24-28-31(33)34/h30H,3-29H2,1-2H3,(H,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFVDUJFYPYAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CCCCCCC)CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101276310 | |
Record name | 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(16:0/9-O-16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1636134-70-7 | |
Record name | 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1636134-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-[(1-Oxohexadecyl)oxy]hexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101276310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FAHFA(16:0/9-O-16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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